1-Piperazinepropanamine, a-phenyl-
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Overview
Description
1-Piperazinepropanamine, a-phenyl- is an organic compound characterized by the presence of a piperazine ring attached to a phenyl group and a propanamine chain. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperazinepropanamine, a-phenyl- can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization, chloride acetylation, substitution, and deacetalization . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production of 1-Piperazinepropanamine, a-phenyl- often involves large-scale reactions using phenylhydrazine and ethyl acetoacetate as starting materials. The process is optimized for cost-effectiveness and simplicity, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: 1-Piperazinepropanamine, a-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperazines and phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Piperazinepropanamine, a-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanamine, a-phenyl- involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, it enhances transepithelial transport with minimal cytotoxicity, making it a valuable compound in drug delivery research .
Comparison with Similar Compounds
1-Phenylpiperazine: Known for its use as an intestinal permeation enhancer.
N-Phenylpiperazine: Commonly used in pharmaceutical synthesis.
1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine: Utilized in the synthesis of teneligliptin, a drug for type-II diabetes.
Uniqueness: 1-Piperazinepropanamine, a-phenyl- stands out due to its unique combination of a piperazine ring, phenyl group, and propanamine chain. This structure provides it with distinct chemical properties and a wide range of applications in various fields of research and industry .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
1-phenyl-3-piperazin-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H21N3/c14-13(12-4-2-1-3-5-12)6-9-16-10-7-15-8-11-16/h1-5,13,15H,6-11,14H2 |
InChI Key |
RDXXZQMFHDNFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC(C2=CC=CC=C2)N |
Origin of Product |
United States |
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